N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(4-methylphenoxy)acetyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as insecticidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act on insect ryanodine receptors, leading to disruption of calcium ion regulation and subsequent insecticidal effects . In medical applications, it may interact with enzymes or receptors involved in inflammation or cancer pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with insecticidal activity.
Indole derivatives: Compounds with similar biological activities, including antiviral and anticancer properties.
Uniqueness
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide is unique due to its specific structure, which imparts distinct biological activities and potential applications. Its combination of a pyrazole core with a cyano and phenoxyacetamide group differentiates it from other similar compounds.
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-15-7-9-18(10-8-15)26-14-20(25)23-19(11-21)16-12-22-24(13-16)17-5-3-2-4-6-17/h2-10,12-13,19H,14H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFZVNADCXOJRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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